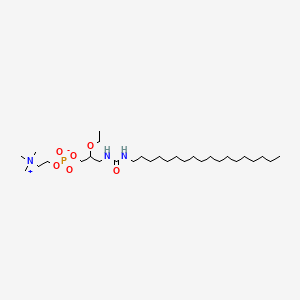
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes an indene core substituted with acetyloxy, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Substitution Reactions: The introduction of the acetyloxy, ethyl, and methyl groups can be achieved through various substitution reactions. For example, the acetyloxy group can be introduced via esterification, where an alcohol reacts with acetic anhydride in the presence of an acid catalyst.
Final Assembly: The final step involves coupling the substituted indene core with a phenyl acetate moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
Uniqueness
The uniqueness of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate lies in its specific combination of functional groups and its potential applications. The presence of both acetyloxy and phenyl acetate groups may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
Propriétés
Numéro CAS |
83456-29-5 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[2-(3-acetyloxyphenyl)-3-ethyl-1-methyl-1H-inden-5-yl] acetate |
InChI |
InChI=1S/C22H22O4/c1-5-19-21-12-18(26-15(4)24)9-10-20(21)13(2)22(19)16-7-6-8-17(11-16)25-14(3)23/h6-13H,5H2,1-4H3 |
Clé InChI |
GZZYUSVWJWADMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C2=C1C=C(C=C2)OC(=O)C)C)C3=CC(=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















